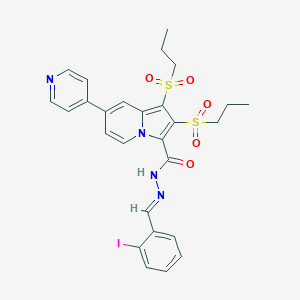
4,5,6,7-TETRABROMO-2-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4,5,6,7-TETRABROMO-2-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” is a complex organic compound characterized by multiple bromine atoms and a fused ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “4,5,6,7-TETRABROMO-2-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” typically involves multi-step organic reactions. The starting materials might include a pyrimidine derivative and a phthalimide derivative. Bromination reactions are carried out using bromine or bromine-containing reagents under controlled conditions to introduce the bromine atoms at specific positions on the aromatic ring.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions could remove bromine atoms or reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions might replace bromine atoms with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while nucleophilic substitution could produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules. Its brominated structure makes it a useful intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound could be studied for their potential biological activity, such as antimicrobial or anticancer properties.
Medicine
Medicinal chemistry might explore this compound for drug development, particularly if it shows activity against specific biological targets.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or advanced coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. For example, if it is used as an antimicrobial agent, it might disrupt bacterial cell walls or interfere with essential enzymes. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-tetrabromo-1H-isoindole-1,3(2H)-dione
- 2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl derivatives
Uniqueness
The unique combination of bromine atoms and the fused ring structure distinguishes “4,5,6,7-TETRABROMO-2-(2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE” from other similar compounds. This uniqueness might confer specific chemical reactivity or biological activity that is not observed in other compounds.
Properties
Molecular Formula |
C12H3Br4N3O4 |
|---|---|
Molecular Weight |
572.79g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-2-(2,4-dioxo-1H-pyrimidin-5-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H3Br4N3O4/c13-5-3-4(6(14)8(16)7(5)15)11(22)19(10(3)21)2-1-17-12(23)18-9(2)20/h1H,(H2,17,18,20,23) |
InChI Key |
FYOQZRTVNTVPOB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=C(C(=NC(=N1)O)O)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
SMILES |
C1=C(C(=O)NC(=O)N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Benzyloxy)-3-methoxybenzylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B392840.png)
![2-(3,4-dichlorophenyl)-3a,4,9,9a-tetrahydro-1H-4,9-ethanobenzo[f]isoindole-1,3,10(2H)-trione](/img/structure/B392843.png)
![5-methyl-4-[4-(4-morpholinyl)benzylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B392846.png)
![(5E)-2-(2-chloro-5-iodophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1H-imidazol-4-one](/img/structure/B392847.png)
![4-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B392848.png)
![2-({5-METHYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}SULFANYL)-N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE](/img/structure/B392849.png)
![Ethyl 5-(2,5-dimethylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B392851.png)
![N'-[4-(dimethylamino)benzylidene]-1,2-bis(propylsulfonyl)-7-(4-pyridinyl)-3-indolizinecarbohydrazide](/img/structure/B392852.png)

![methyl 5-(2-nitrophenyl)-4,6-dioxo-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B392857.png)


![4-{[(4-fluorobenzyl)imino]methyl}-2-(4-nitrophenyl)-5-(trifluoromethyl)-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B392860.png)
![Ethyl 5-(2-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B392863.png)
